5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid
Description
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is a substituted indole derivative with a complex structure. Key features include:
- Position 1: A methyl (-CH₃) substituent, contributing to steric effects and lipophilicity.
- Position 3: A carboxylic acid (-COOH), enabling ionic interactions and derivatization into esters or salts. This compound’s molecular weight is 265.33 g/mol (calculated from C₁₃H₁₅NO₃S, as per ).
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-(methylsulfanylmethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13-9-4-3-7(14)5-8(9)11(12(15)16)10(13)6-17-2/h3-5,14H,6H2,1-2H3,(H,15,16) |
InChI Key |
ZPWSOJDOKGNMLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1CSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific steps for synthesizing this compound may include:
Formation of the Indole Core: The initial step involves the formation of the indole core through the Fischer indole synthesis.
Introduction of the Methylsulfanyl Group:
Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and carboxylic acid groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Analogues and Substituent Variations
The compound is compared to structurally related indole-3-carboxylic acids (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position : The target compound’s hydroxyl group at position 5 distinguishes it from methoxy () or benzyloxy () analogues.
- Carboxylic Acid Position : Unlike analogues with COOH at position 2 (), the target’s carboxylic acid at position 3 may influence binding interactions in biological systems.
Physicochemical and Functional Properties
- Melting Points : While the target compound’s melting point is unreported, analogues like 1-methyl-1H-indole-5-carboxylic acid (221–223°C, ) and 5-benzyloxy-1H-indole-2-carboxylic acid (193–195°C, ) suggest that indole carboxylic acids are typically crystalline solids.
- Solubility : The hydroxyl group in the target compound may enhance aqueous solubility compared to methoxy or benzyloxy derivatives. However, the methylsulfanylmethyl group could offset this by increasing lipophilicity.
Biological Activity
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is an indole derivative that has gained attention due to its diverse biological activities. Indole compounds are known for their significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, case studies, and research findings.
- Molecular Formula : C11H12N2O3S
- CAS Number : Not specified in the search results.
- Structure : The compound consists of an indole ring with a hydroxyl group, a methylsulfanyl group, and a carboxylic acid functional group.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through multiple pathways:
- Mechanisms of Action :
Case Studies
- Cell Line Studies : In vitro studies demonstrated that derivatives of indole effectively inhibited the growth of human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) at low micromolar concentrations .
- In Vivo Studies : Animal models treated with indole derivatives showed reduced tumor volume and enhanced survival rates compared to control groups, indicating potential for therapeutic applications .
Antimicrobial Activity
Indole compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens. The biological activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Mechanisms :
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways:
- Cytokine Modulation : Research shows that this compound can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
